4-Methoxy-2-methylbenzaldehyde
Overview
Description
4-Methoxy-2-methylbenzaldehyde, also known as 2-Methyl-p-anisaldehyde, is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of methylbenzene (toluene) with formaldehyde and methanol under acidic conditions. This process typically requires the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Another method involves the condensation reaction of methylbenzene with methyl iodide in the presence of sodium carbonate and cuprous chloride (CuCl). This reaction produces this compound as the main product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to maximize yield and minimize waste, ensuring efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-2-methylbenzoic acid.
Reduction: 4-Methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzaldehyde, particularly its antifungal activity, involves the disruption of cellular antioxidation systems. This compound acts as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting the growth of fungal pathogens. It targets key enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi .
Comparison with Similar Compounds
4-Methoxy-2-methylbenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2-Methylbenzaldehyde: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with the methyl group in a different position, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICYVKGMEJSDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966665 | |
Record name | 4-Methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52289-54-0 | |
Record name | 52289-54-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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